- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Cas no 91433-17-9 (Licoflavone B)
Licoflavone B ist ein natürlich vorkommendes Flavonoid, das insbesondere in bestimmten Pflanzenarten wie Glycyrrhiza uralensis (Süßholz) identifiziert wurde. Es zeichnet sich durch seine antioxidativen und entzündungshemmenden Eigenschaften aus, was es für pharmakologische und biochemische Anwendungen interessant macht. Studien deuten auf sein Potenzial hin, oxidative Stressreaktionen zu modulieren und zelluläre Schutzmechanismen zu unterstützen. Aufgrund seiner strukturellen Stabilität und Bioverfügbarkeit eignet sich Licoflavone B auch als Referenzsubstanz in der analytischen Chemie. Seine präzise Charakterisierung ermöglicht eine zuverlässige Verwendung in Forschung und Entwicklung, insbesondere im Bereich der Naturstoffchemie und Medikamentenentwicklung.

Licoflavone B structure
Produktname:Licoflavone B
Licoflavone B Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4',7-Dihydroxy-3',6-diprenylflavone
- Licoflavone B
- prenyllicoflavone A
- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- LMPK12110029
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)- (9CI)
- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (ACI)
- F82177
- 7-Hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- HY-N4184
- MS-26508
- CHEMBL3125437
- 91433-17-9
- BDBM50496210
- AKOS037515340
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
- UNII-VMN9VGP9XJ
- VMN9VGP9XJ
- CS-0032377
- 7-Hydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
- CHEBI:186362
- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- DA-64962
-
- Inchi: 1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3
- InChI-Schlüssel: GLDVIKFETPAZNV-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=C(C/C=C(\C)/C)C=2)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1
Berechnete Eigenschaften
- Genaue Masse: 390.183109g/mol
- Oberflächenladung: 0
- XLogP3: 6.3
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 5
- Monoisotopenmasse: 390.183109g/mol
- Monoisotopenmasse: 390.183109g/mol
- Topologische Polaroberfläche: 66.8Ų
- Schwere Atomanzahl: 29
- Komplexität: 681
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 390.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.191±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (8.2E-4 g/L) (25 ºC),
Licoflavone B Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4007-10mg |
Licoflavone B |
91433-17-9 | 98% | 10mg |
$165 | 2023-09-19 | |
eNovation Chemicals LLC | Y1253673-10mg |
Licoflavone B |
91433-17-9 | 99% | 10mg |
$1005 | 2024-06-05 | |
MedChemExpress | HY-N4184-5mg |
Licoflavone B |
91433-17-9 | 99.91% | 5mg |
¥3360 | 2024-04-16 | |
Biosynth | RDA43317-5 mg |
Licoflavone B |
91433-17-9 | 5mg |
$356.60 | 2023-01-02 | ||
eNovation Chemicals LLC | Y1253673-5mg |
Licoflavone B |
91433-17-9 | 99% | 5mg |
$630 | 2024-06-05 | |
1PlusChem | 1P01N7E9-5mg |
Licoflavone B |
91433-17-9 | 99% | 5mg |
$409.00 | 2024-04-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP4007-20mg |
Licoflavone B |
91433-17-9 | 98% | 20mg |
$296 | 2023-09-19 | |
TargetMol Chemicals | TN1860-25mg |
Licoflavone B |
91433-17-9 | 99.76% | 25mg |
¥ 6380 | 2024-07-20 | |
TargetMol Chemicals | TN1860-10 mg |
Licoflavone B |
91433-17-9 | 99.76% | 10mg |
¥ 5,097 | 2023-07-11 | |
MedChemExpress | HY-N4184-1mg |
Licoflavone B |
91433-17-9 | 99.91% | 1mg |
¥1280 | 2024-04-16 |
Licoflavone B Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water
5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referenz
- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formationBulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296,
Licoflavone B Raw materials
- Benzaldehyde, 4-(methoxymethoxy)-3-(3-methyl-2-butenyl)-
- 2',4'-Dihydroxyacetophenone
- (2E)-1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-buten-1-yl)phenyl]-3-[4-(methoxymethoxy)-3-(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one
- 1,1-Dimethyl-2-propen-1-ol
- 2',4'-Dihydroxy-5'-prenylacetophenone
- 1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-butenyl)phenyl]ethanone
Licoflavone B Preparation Products
Licoflavone B Verwandte Literatur
-
Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977
-
J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1995 12 639
-
Peichun Xie,Bin Chen,Jiaxin Ran,Minmin Zhan,Hengjun Du,Fengyi Hong,Muwen Lu,Yong Cao,Hang Xiao,Mingyue Song Food Funct. 2023 14 6248
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91433-17-9)Licoflavone B

Reinheit:99%/99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg/1ml
Preis ($):336.0/491.0/800.0/1098.0/367.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:91433-17-9)Licoflavone B

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung